1-(6-Chloro-2-methylpyridin-3-yl)ethanamine
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Overview
Description
1-(6-Chloro-2-methylpyridin-3-yl)ethanamine is a heterocyclic compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine typically involves the chlorination of 2-methylpyridine followed by amination. One common method includes the reaction of 2-methylpyridine with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 6th position. The resulting 6-chloro-2-methylpyridine is then reacted with ethylamine under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(6-Chloro-2-methylpyridin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(6-Chloro-3-methyl-pyridin-2-yl)-ethanone
- 1-(3-Methyl-2-pyridinyl)ethanamine
- 1-(6-Chloropyridin-2-yl)ethanamine
Comparison: 1-(6-Chloro-2-methylpyridin-3-yl)ethanamine is unique due to the specific positioning of the chlorine and methyl groups on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different chemical behaviors and biological activities, making it a valuable subject of study in various research fields .
Properties
Molecular Formula |
C8H11ClN2 |
---|---|
Molecular Weight |
170.64 g/mol |
IUPAC Name |
1-(6-chloro-2-methylpyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H11ClN2/c1-5(10)7-3-4-8(9)11-6(7)2/h3-5H,10H2,1-2H3 |
InChI Key |
HTZIKCRHQAGWKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C(C)N |
Origin of Product |
United States |
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